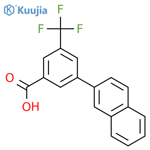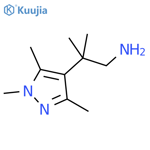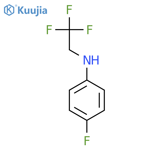Amintoluole
Aminotoluenes are a series of aromatic organic compounds derived from toluene, where one or more hydrogen atoms on the benzene ring have been substituted with amino groups (—NH2). These substances play crucial roles in various industrial applications due to their unique chemical properties. Aminotoluenes can be further classified into monoaminotoluenes and diaminotoluenes based on the number of amino substituents.
Monoaminotoluenes, such as o-toluidine and p-toluidine, are widely used in the production of dyes, pharmaceuticals, and resins. They act as intermediates in the synthesis of azo dyes and can also serve as reagents in organic reactions due to their basic nature.
Diaminotoluenes, including 2,4-diaminotoluene and 2,6-diaminotoluene, are particularly valuable in the synthesis of polyamides and other polymers. These compounds can undergo condensation reactions with dicarboxylic acids to form high-performance fibers and resins.
The manufacturing process of aminotoluenes involves catalytic hydrogenation or direct substitution methods, which require precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product must meet stringent quality standards for use in downstream applications, ensuring their effectiveness and reliability across different industries.

| Struktur | Chemischer Name | CAS | MF |
|---|---|---|---|
 |
2-TOLUIDINE-D7 | 68408-22-0 | C7H9N |
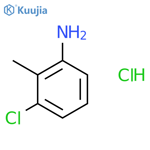 |
3-Chloro-2-methylaniline Hydrochloride | 6259-40-1 | C7H9Cl2N |
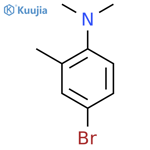 |
4-Bromo-2,N,N-trimethylaniline | 50638-49-8 | C9H12BrN |
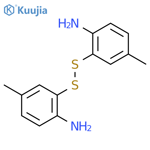 |
2-(2-Amino-5-methylphenyl)dithio-4-methylaniline | 31183-91-2 | C14H16N2S2 |
 |
1-(4-Amino-2-methylphenyl)acetic Acid | 34841-55-9 | C9H11NO2 |
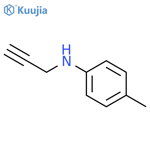 |
4-methyl-N-(prop-2-yn-1-yl)aniline | 22774-64-7 | C10H11N |
 |
5-(3-Ethyl1,2,4triazolo3,4-b1,3,4thiadiazol-6-yl)-2-methylaniline | 764710-11-4 | C12H13N5S |
 |
2-Methyl-2-(4-methylphenyl)aminopropanenitrile | 101568-43-8 | C11H14N2 |
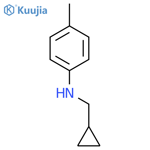 |
N-(cyclopropylmethyl)-4-methylaniline | 356539-35-0 | C11H15N |
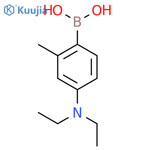 |
(4-(Diethylamino)-2-methylphenyl)boronic acid | 1361949-54-3 | C11H18BNO2 |
Verwandte Literatur
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
-
Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
Empfohlene Lieferanten
-
Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
Empfohlene Produkte


